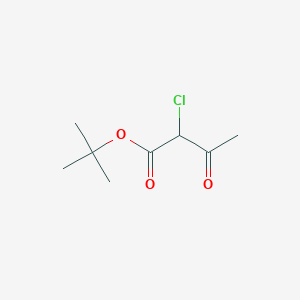
Hexadecylphosphonic acid
Overview
Description
Hexadecylphosphonic acid is an alkyl phosphonic acid with the chemical formula C₁₆H₃₅O₃P. It is known for forming self-assembled monolayers on metal oxide nanostructures, making it valuable in surface modification applications .
Mechanism of Action
Target of Action
Hexadecylphosphonic acid (HDPA) primarily targets metal oxide nanostructures . It forms a self-assembled monolayer (SAM) on these structures, which plays a crucial role in surface modification .
Mode of Action
HDPA interacts with its targets by forming a self-assembled monolayer (SAM) on the surface of metal oxide nanostructures . This interaction results in significant changes to the surface properties of the nanostructures, enabling them to be used in various applications such as microcontact printing and the development of a dielectric hybrid for surface-controlled organic transistors .
Biochemical Pathways
It’s known that phosphonic acids, to which hdpa belongs, can mimic phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes
Pharmacokinetics
It’s known that hdpa is a solid substance with a molecular weight of 30642 . Its storage temperature is 2-8°C , indicating that it’s stable under cool conditions. More research is needed to fully understand the pharmacokinetics of HDPA.
Result of Action
The primary result of HDPA’s action is the formation of a SAM on the surface of metal oxide nanostructures . This surface modification enhances the properties of the nanostructures, making them suitable for various applications .
Action Environment
The action of HDPA is influenced by environmental factors such as temperature. It’s stored at a temperature of 2-8°C , suggesting that it’s stable under cool conditions.
Biochemical Analysis
Biochemical Properties
Hexadecylphosphonic acid plays a significant role in biochemical reactions, particularly in the formation of SAMs. These monolayers are crucial for modifying the surface properties of metal oxides, enhancing their stability and functionality . This compound interacts with metal substrates, forming a resist layer that can be used in microcontact printing . Additionally, it is involved in the development of dielectric hybrids for surface-controlled organic transistors .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to form stable films on titanium alloys, which can significantly reduce friction and wear when interacting with other materials . This property is particularly beneficial in biomedical applications, where reduced friction can enhance the longevity and performance of implants .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of SAMs on metal oxide surfaces . These monolayers are formed via the interaction of the phosphonic acid group with the metal substrate, resulting in a stable and uniform layer . This interaction is crucial for the compound’s ability to modify surface properties and enhance the performance of various materials .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to remain stable over time. The compound forms durable films on titanium alloys, maintaining a low friction coefficient for extended periods . This stability is essential for applications requiring long-term performance, such as biomedical implants .
Metabolic Pathways
This compound is involved in metabolic pathways related to surface modification and the formation of SAMs . The compound interacts with metal substrates, facilitating the formation of stable and functional monolayers . These interactions are crucial for its role in enhancing the performance of metal oxide nanostructures .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with metal substrates and binding proteins . These interactions facilitate the localization and accumulation of the compound on specific surfaces, enhancing its effectiveness in surface modification applications .
Subcellular Localization
This compound is primarily localized on the surfaces of metal oxides, where it forms stable and uniform monolayers . This subcellular localization is essential for its role in modifying surface properties and enhancing the performance of various materials . The compound’s ability to form SAMs is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecylphosphonic acid can be synthesized through the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or by employing the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: In industrial settings, this compound is produced by reacting hexadecyl alcohol with phosphorus trichloride, followed by hydrolysis. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hexadecylphosphonic acid primarily undergoes substitution reactions due to the presence of the phosphonic acid group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides or alcohols under basic conditions.
Oxidation Reactions: Can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various alkyl phosphonates and phosphonic acid derivatives .
Scientific Research Applications
Hexadecylphosphonic acid has diverse applications in scientific research:
Chemistry: Used in the formation of self-assembled monolayers for surface modification of metal oxides.
Biology: Employed in the development of bioactive coatings for medical devices.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable monolayers.
Comparison with Similar Compounds
- Octadecylphosphonic acid
- Tetradecylphosphonic acid
- Decylphosphonic acid
- Dodecylphosphonic acid
Comparison: Hexadecylphosphonic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable monolayers compared to shorter or longer chain phosphonic acids .
Properties
IUPAC Name |
hexadecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPSFRXPDJVJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549385 | |
| Record name | Hexadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-17-9 | |
| Record name | P-Hexadecylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4721-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20549385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine](/img/structure/B1340345.png)


![3-[1-(2-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1340351.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbothioamide](/img/structure/B1340353.png)




